mono-O-carboxymethyl glucose
Overview
Description
Mono-O-carboxymethyl glucose is a derivative of glucose, where one of the hydroxyl groups of glucose is replaced by a carboxymethyl group . It is a type of cellulose ether, which are of huge importance and produced commercially in large scales . They are employed in many industrial fields, including paints, building materials, oil recovery, ceramics, and textiles, and they are also approved for applications in food, cosmetics, and pharmaceutics .
Synthesis Analysis
The synthesis of mono-O-carboxymethyl glucose involves the reaction of cellulose with an etherifying agent . This process can be carried out under both heterogeneous and homogeneous conditions . In a study, it was found that the mol fractions of glucose, mono-O-carboxymethyl glucoses, di-O-carboxymethyl glucoses, and 2,3,6-tri-O-carboxymethyl glucose in hydrolyzed carboxymethyl cellulose samples were synthesized via induced phase separation starting from cellulose acetate, CA, trimethylsilyl cellulose, TMSC, cellulose trifluoroacetate, CTFA .
Molecular Structure Analysis
The molecular structure of mono-O-carboxymethyl glucose is similar to that of glucose, with the exception of one hydroxyl group being replaced by a carboxymethyl group . This modification improves its interfacial characteristics .
Chemical Reactions Analysis
The chemical reactions involving mono-O-carboxymethyl glucose are primarily related to its synthesis. The etherification process used to prepare carboxymethyl cellulose from cellulosic fibers involves the use of monochloroacetic acid and sodium hydroxide as the solvent medium .
Physical And Chemical Properties Analysis
The physical and chemical properties of mono-O-carboxymethyl glucose would be similar to those of glucose and other cellulose derivatives. Glucose is a crystalline solid at room temperature and is quite soluble in water . As a derivative of glucose, mono-O-carboxymethyl glucose would likely share these properties.
Scientific Research Applications
Carbohydrate Research Analysis
Mono-O-carboxymethyl glucose, as a derivative of glucose, is crucial in understanding the structure and properties of cellulose derivatives. An analysis by J. Reuben & Herbert Thompson Conner (1983) on hydrolyzed O-(carboxymethyl)cellulose provided insights into the monosaccharide composition and substitution patterns of cellulose derivatives.
Glucose Detection and Analysis
The role of glucose, including its derivatives, in food chemistry is significant. As reviewed by A. Galant, R. C. Kaufman, & J. D. Wilson (2015), methods for detecting and quantifying glucose have evolved over time, impacting the analysis of complex structures like mono-O-carboxymethyl glucose.
Hydrocolloid Interactions
Research on the interaction of hydrocolloids with mono- and oligosaccharides, including mono-O-carboxymethyl glucose, is explored by P. Ptaszek et al. (2007). This study provides insight into the viscoelastic properties of these compounds, which are vital in food science and polymer chemistry.
Electrochemical Glucose Biosensors
The development of glucose biosensors, as detailed by Joseph Wang (2008), is essential for applications in health monitoring and diabetes management. Derivatives of glucose like mono-O-carboxymethyl glucose could play a role in enhancing these biosensors.
Molecular Dynamics in Aqueous Glucose Systems
The work of M. S. Batista et al. (2015) on the structural, volumetric, and dynamic properties of aqueous glucose solutions highlights the importance of understanding the behavior of glucose derivatives in different concentrations.
Spectroscopic Analysis of Glucose Derivatives
E. Kragten et al. (1992) conducted a spectroscopic study on the carboxymethylated derivatives of D-glucopyranose, including mono-O-carboxymethyl glucose. This research provides fundamental insights into the structural characteristics of these derivatives.
Therapeutic Applications
P. Sosicka et al. (2019) discussed the therapeutic applications of monosaccharides, including glucose and its derivatives, in treating rare genetic disorders and common conditions, indicating potential medical applications of mono-O-carboxymethyl glucose.
Glucose from Biomass
Jianjian Wang et al. (2015) overviewed the catalytic production of glucose from lignocellulosic biomass, highlighting the broad applications of glucose and its derivatives in sustainable chemical production.
Estimation of Functionalization in Carboxymethyl Starch
T. Heinze et al. (1999) provided insights into the functionalization pattern of carboxymethyl starch, which includes the detection of mono-O-carboxymethyl glucose as a building unit, essential for understanding the structure and properties of starch derivatives.
properties
IUPAC Name |
2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8/c9-1-4(11)7(14)8(15)5(2-10)16-3-6(12)13/h2,4-5,7-9,11,14-15H,1,3H2,(H,12,13)/t4-,5+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDDFPVVVTYLKI-IXROVEORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)OCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)OCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306963 | |
Record name | 2-O-(Carboxymethyl)-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Carboxymethyl-D-glucose | |
CAS RN |
95350-40-6 | |
Record name | 2-O-(Carboxymethyl)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95350-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-O-(Carboxymethyl)-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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